molecular formula C26H22N4OS B12488055 3-methyl-1-phenyl-4-(pyridin-3-yl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-methyl-1-phenyl-4-(pyridin-3-yl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12488055
M. Wt: 438.5 g/mol
InChI Key: VLYFPWGBPONZCI-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-(pyridin-3-yl)-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple aromatic rings, making it a subject of study for its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-(pyridin-3-yl)-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common method is the Hantzsch condensation, which is a three-component reaction involving an aldehyde, a β-keto ester, and an amine. This method is efficient and can produce the desired compound in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthesis process. Techniques such as continuous flow chemistry may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-4-(pyridin-3-yl)-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-methyl-1-phenyl-4-(pyridin-3-yl)-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-methyl-1-phenyl-4-(pyridin-3-yl)-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-1-phenyl-4-(pyridin-3-yl)-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one apart is its combination of multiple aromatic rings and heteroatoms, which confer unique chemical and biological properties. This structural complexity allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for further research.

Properties

Molecular Formula

C26H22N4OS

Molecular Weight

438.5 g/mol

IUPAC Name

3-methyl-1-phenyl-4-pyridin-3-yl-7-thiophen-2-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C26H22N4OS/c1-16-23-24(17-7-5-11-27-15-17)25-20(13-18(14-21(25)31)22-10-6-12-32-22)28-26(23)30(29-16)19-8-3-2-4-9-19/h2-12,15,18,24,28H,13-14H2,1H3

InChI Key

VLYFPWGBPONZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CS4)C5=CN=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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